physicochemical properties of Benzenepropanal, 2,6-dibromo-
physicochemical properties of Benzenepropanal, 2,6-dibromo-
An In-depth Technical Guide to the Physicochemical Properties of Benzenepropanal, 2,6-dibromo-
Abstract
Benzenepropanal, 2,6-dibromo- is a halogenated aromatic aldehyde whose specific physicochemical properties are not extensively documented in publicly available literature. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals by establishing a foundational understanding of this compound. By leveraging established principles of physical organic chemistry and extrapolating data from structurally analogous molecules, this document provides predicted properties, proposed synthetic routes, and detailed protocols for analytical characterization. The methodologies outlined herein are designed to be self-validating, providing a robust framework for the empirical investigation of Benzenepropanal, 2,6-dibromo- and its potential applications in fine chemical synthesis, pharmaceutical development, and materials science.
Introduction and Molecular Profile
Benzenepropanal, 2,6-dibromo- is an organic compound characterized by a propanal group attached to a benzene ring that is substituted with two bromine atoms at the ortho positions relative to the alkyl chain. The presence of the aldehyde functional group, a dibrominated aromatic ring, and a flexible three-carbon chain suggests a molecule with diverse reactivity and potential for further chemical modification. The strategic placement of the bromine atoms sterically influences the propanal group and electronically modifies the aromatic ring, making its properties distinct from its parent compound, benzenepropanal.
This guide aims to construct a detailed profile of this molecule, offering both theoretical predictions and practical, field-proven methodologies for its synthesis and analysis. The insights provided are grounded in authoritative chemical principles and data from related compounds such as brominated benzaldehydes and other substituted aromatic aldehydes.
Predicted Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is paramount for its application in research and development. The following table summarizes the predicted and calculated properties for Benzenepropanal, 2,6-dibromo-. These values are derived from computational models and comparison with analogous structures, such as 4-Bromobenzaldehyde.[1]
| Property | Predicted Value | Rationale & Key Considerations |
| Molecular Formula | C₉H₈Br₂O | Derived from its chemical structure. |
| Molecular Weight | 291.97 g/mol | Calculated based on the atomic weights of its constituent elements. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Aromatic aldehydes are typically liquids or crystalline solids.[2] The addition of two heavy bromine atoms likely increases the melting point compared to benzenepropanal. |
| Melting Point | Estimated > 25 °C | Significantly higher than benzenepropanal due to increased molecular weight and intermolecular forces. For comparison, 4-Bromobenzaldehyde is a solid with a melting point of 58-60°C.[1] |
| Boiling Point | Estimated > 250 °C | The presence of two bromine atoms substantially increases the boiling point over the parent compound. 4-Bromobenzaldehyde boils at 224-226°C.[1] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform, THF) | The large, nonpolar dibromophenyl group dominates the molecule's polarity, making it hydrophobic. It is expected to be soluble in common organic solvents.[1] |
Proposed Synthesis: Regioselective Bromination
The synthesis of Benzenepropanal, 2,6-dibromo- would most plausibly be achieved through the direct bromination of the starting material, Benzenepropanal. The propanal group is a deactivating, ortho-para director. However, achieving 2,6-disubstitution requires overcoming the deactivating nature of the first bromine atom and controlling the regioselectivity. Using a potent brominating system is necessary.
Experimental Protocol: Synthesis of Benzenepropanal, 2,6-dibromo-
This protocol is a generalized procedure based on established methods for the bromination of deactivated or moderately activated aromatic rings and will likely require optimization.[3]
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet (Argon or Nitrogen), dissolve Benzenepropanal (1 equivalent) in a suitable solvent such as concentrated sulfuric acid or a chlorinated solvent like dichloromethane.
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Cooling: Cool the flask to 0 °C in an ice bath to manage the exothermic nature of the reaction and improve selectivity.
-
Brominating Agent Addition: Slowly add a solution of molecular bromine (Br₂, 2.2 equivalents) in the same solvent to the stirred solution via the dropping funnel over 1-2 hours. The use of a strong brominating agent is necessary for di-substitution.[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting material and the formation of mono- and di-brominated products.
-
Quenching and Workup: Once the reaction is complete, carefully pour the mixture into a beaker of ice water containing a reducing agent like sodium bisulfite to quench any excess bromine.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.
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Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate Benzenepropanal, 2,6-dibromo-.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The following sections detail the predicted spectral data for Benzenepropanal, 2,6-dibromo-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the carbon-hydrogen framework of a molecule.[4][5]
-
¹H NMR (Predicted):
-
Aromatic Region (δ 7.0-7.8 ppm): The three aromatic protons will exhibit a characteristic splitting pattern for a 1,2,3-trisubstituted ring. A triplet for the proton at the 4-position and a doublet for the protons at the 3- and 5-positions are expected.
-
Aldehydic Proton (δ 9.5-10.5 ppm): A triplet resulting from coupling with the adjacent CH₂ group.
-
Aliphatic Protons (δ 2.8-3.5 ppm): Two triplets for the two methylene (CH₂) groups of the propanal chain, showing coupling to each other.
-
-
¹³C NMR (Predicted):
-
Carbonyl Carbon (δ 190-205 ppm): The aldehyde carbonyl carbon will appear significantly downfield.
-
Aromatic Carbons (δ 120-145 ppm): Four signals are expected for the six aromatic carbons due to symmetry. The carbons bearing the bromine atoms (C2, C6) will be shifted relative to the others.
-
Aliphatic Carbons (δ 25-50 ppm): Two distinct signals for the two methylene carbons.
-
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and confirming the presence of bromine atoms.
-
Molecular Ion Peak: The most telling feature will be the isotopic cluster for the molecular ion [M]⁺ due to the two naturally occurring isotopes of bromine, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).[6] This results in a characteristic pattern of three peaks:
-
[M]⁺: Contains two ⁷⁹Br atoms.
-
[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
[M+4]⁺: Contains two ⁸¹Br atoms.
-
-
Isotopic Ratio: The relative intensity of these peaks ([M]⁺ : [M+2]⁺ : [M+4]⁺) will be approximately 1:2:1 .[7] This signature is a definitive indicator of a dibrominated compound.
-
Fragmentation: Expect fragmentation patterns typical of aldehydes, including loss of the -CHO group and cleavage of the propanal side chain.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[8][9]
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |
| Aldehydic C-H Stretch | ~2850 and ~2750 | Two characteristic, medium-intensity bands.[10] |
| Carbonyl (C=O) Stretch | ~1705 - 1685 | Strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency.[10] |
| Aromatic C=C Stretch | ~1600 - 1450 | Medium to strong absorptions. |
| Aromatic C-H Stretch | > 3000 | Weak to medium intensity. |
| C-Br Stretch | ~600 - 500 | Medium to strong absorption. |
Proposed Analytical Methodologies
For quantitative analysis, purity assessment, and isolation, chromatographic techniques are indispensable.
Gas Chromatography (GC)
GC is a suitable technique for the analysis of volatile and thermally stable compounds.[11][12]
-
Protocol for GC-MS Analysis:
-
Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is recommended.
-
Injector: Use a split/splitless inlet at 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Detector (MS): Electron Ionization (EI) at 70 eV. Scan from m/z 50 to 400 to observe the molecular ion cluster and fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is often preferred for aldehydes due to their potential thermal instability and reactivity. Derivatization is a common strategy to improve detection and stability.[13]
-
Protocol for HPLC Analysis with DNPH Derivatization:
-
Derivatization: React a sample of Benzenepropanal, 2,6-dibromo- in acetonitrile with an acidic solution of 2,4-dinitrophenylhydrazine (DNPH). This reaction forms a stable, yellow-colored hydrazone derivative that strongly absorbs UV light.[13]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to ~360 nm, the λₘₐₓ for the DNPH derivative.
-
Quantification: Use an external standard curve prepared from the purified and derivatized compound.
-
Reactivity, Stability, and Handling
-
Reactivity: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (2,6-dibromobenzenepropanoic acid) and reduction to the primary alcohol (2,6-dibromobenzenepropanol).[1] The dibrominated aromatic ring is deactivated towards further electrophilic substitution but can participate in nucleophilic aromatic substitution or cross-coupling reactions under specific conditions.
-
Stability and Storage: Aromatic aldehydes can be sensitive to oxygen and light.[14] Over time, oxidation can lead to the formation of the corresponding carboxylic acid. For long-term storage, it is recommended to keep the compound in an airtight, amber glass container under an inert atmosphere (e.g., argon) and refrigerated.[15]
Visualization of the Analytical Workflow
The following diagram illustrates a comprehensive workflow for the characterization of Benzenepropanal, 2,6-dibromo-.
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